N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide is a benzimidazole-derived compound characterized by a phenyl-substituted benzimidazole core linked to a 2,4-dichlorophenoxyacetamide side chain. The benzimidazole moiety is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets through hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2/c22-13-9-10-19(15(23)11-13)28-12-20(27)24-16-6-2-1-5-14(16)21-25-17-7-3-4-8-18(17)26-21/h1-11H,12H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADBEZHHWOKYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H21Cl2N3O3
- Molar Mass : 448.34 g/mol
- CAS Number : 313275-18-2
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-diabetic properties. The dichlorophenoxy group enhances its pharmacological profile.
Research indicates that compounds with a benzimidazole core often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to decreased blood glucose levels, making it a candidate for diabetes management .
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which can protect cells from oxidative stress .
- Cell Cycle Regulation : Some studies suggest that benzimidazole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| α-Glucosidase Inhibition | 0.71 ± 0.02 | |
| Cytotoxicity against LO2 Cells | Non-cytotoxic | |
| Antioxidant Activity | Moderate | |
| Induction of Apoptosis | Observed |
Case Studies
Several studies have evaluated the efficacy of related benzimidazole derivatives:
- Anti-Diabetic Potential : A study synthesized various benzimidazole derivatives and tested them for α-glucosidase inhibition. The most potent compound exhibited an IC50 value significantly lower than that of acarbose, a standard anti-diabetic drug .
- Cancer Cell Studies : Another investigation focused on the antiproliferative effects of benzimidazole derivatives on cancer cell lines. Results indicated that these compounds could effectively induce apoptosis in several types of cancer cells, suggesting their potential as therapeutic agents .
- In Vivo Efficacy : In vivo studies demonstrated that certain derivatives significantly improved glucose tolerance in diabetic models, indicating their potential utility in clinical settings for diabetes management .
Comparison with Similar Compounds
Variations in the Acetamide Side Chain
The acetamide side chain is critical for modulating biological activity. Key comparisons include:
Key Insights :
- Triazole-containing analogs (e.g., 6i, 6p) demonstrate potent quorum sensing inhibition in Pseudomonas aeruginosa, suggesting that electron-withdrawing groups (e.g., nitro, chloro) enhance activity .
- Thioacetamide derivatives (e.g., 5a, 16) exhibit antimicrobial or antitumor effects, indicating sulfur substitution may alter redox properties or enzyme inhibition .
Substituents on the Benzimidazole-Phenyl Moiety
Modifications to the benzimidazole-phenyl scaffold significantly influence activity:
Key Insights :
Key Insights :
- Benzimidazole-cinnamide hybrids () demonstrate tubulin inhibition, a mechanism distinct from triazole-containing antimicrobial analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
